
7-(Aminomethyl)-3,3-dimethylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Aminomethyl)-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an aminomethyl group attached to the indoline core, making it a valuable target for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethynylanilines with secondary amines and aldehydes in the presence of a copper catalyst. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Aminomethyl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indoles.
Reduction: Reduction reactions can modify the functional groups attached to the indoline core.
Common Reagents and Conditions:
Oxidation: Transition-metal/quinone complexes are effective catalysts for aerobic dehydrogenation of indolines.
Reduction: Reductive cyclization using aminoguanidine and CO2 in the presence of triethoxysilane.
Substitution: Quaternary ammonium salts like PhMe3NI and PhEt3NI are used for monoselective N-alkylations.
Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Wissenschaftliche Forschungsanwendungen
7-(Aminomethyl)-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-(Aminomethyl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
7-Deaza-7-Aminomethyl-Guanine: Shares structural similarities but differs in its biological activity and applications.
4-Aminomethyl-7-Benzyloxy-2H-chromen-2-one: Another compound with a similar aminomethyl group but different core structure and properties.
Uniqueness: 7-(Aminomethyl)-3,3-dimethylindolin-2-one is unique due to its specific indoline core and the presence of the aminomethyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
7-(aminomethyl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PECOYGRTDPMKNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC(=C2NC1=O)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


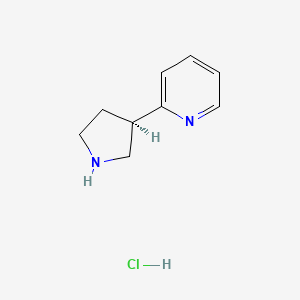
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)

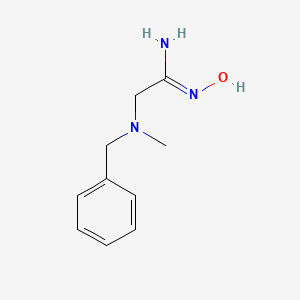
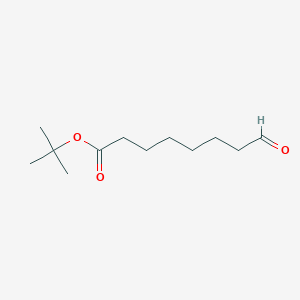


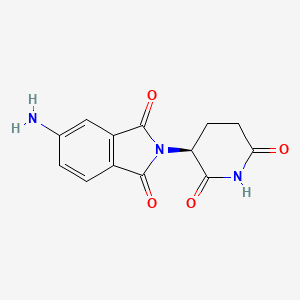
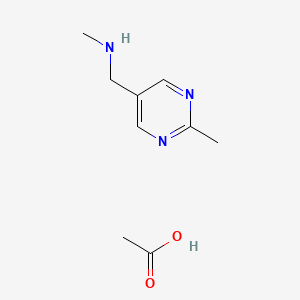
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)


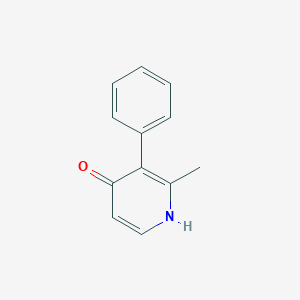
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
